molecular formula C11H13BrN2O B13688659 2-(2-Amino-2-methylpropoxy)-4-bromobenzonitrile

2-(2-Amino-2-methylpropoxy)-4-bromobenzonitrile

Cat. No.: B13688659
M. Wt: 269.14 g/mol
InChI Key: OFEWAQWABKEJHG-UHFFFAOYSA-N
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Description

2-(2-Amino-2-methylpropoxy)-4-bromobenzonitrile is an organic compound that features a bromine atom, an amino group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-2-methylpropoxy)-4-bromobenzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-amino-2-methylpropanol. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are employed under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

2-(2-Amino-2-methylpropoxy)-4-bromobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-2-methylpropoxy)-4-bromobenzonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

    2-Amino-2-methyl-1-propanol: Shares the amino and methyl groups but lacks the bromine and nitrile functionalities.

    4-Bromobenzonitrile: Contains the bromine and nitrile groups but lacks the amino and methyl functionalities.

Uniqueness: 2-(2-Amino-2-methylpropoxy)-4-bromobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and a bromine atom allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

2-(2-amino-2-methylpropoxy)-4-bromobenzonitrile

InChI

InChI=1S/C11H13BrN2O/c1-11(2,14)7-15-10-5-9(12)4-3-8(10)6-13/h3-5H,7,14H2,1-2H3

InChI Key

OFEWAQWABKEJHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=C(C=CC(=C1)Br)C#N)N

Origin of Product

United States

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